B1191851 SU11657

SU11657

Numéro de catalogue B1191851
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). This compound, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. This compound is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with this compound and doxorubicin increases survival of leukemic mice.)

Applications De Recherche Scientifique

Enhancing Radiosensitivity in Meningioma Cells

SU11657, a multireceptor tyrosine kinase inhibitor, has been shown to enhance the radiosensitivity of human meningioma cells. This was observed in primary human meningioma cells treated with this compound in combination with irradiation. The study demonstrated that this compound alone and in combination with radiation reduced cell proliferation and clonogenic survival in both atypical and benign meningioma cells. The radiosensitization effects were more pronounced in atypical meningioma cells compared to benign ones, suggesting a potential clinical application for this compound in meningioma treatment (Milker-Zabel et al., 2008).

Trimodal Cancer Treatment

This compound was part of a study investigating the effects of a trimodal cancer treatment strategy combining antiangiogenesis, chemotherapy, and radiotherapy. The study found that the combination of this compound with Pemetrexed (a chemotherapy drug) and ionizing radiation had superior effects in inhibiting tumor growth and angiogenesis compared to single or dual therapy combinations. This suggests that this compound could be a key component in enhancing the efficacy of cancer treatment regimens (Huber et al., 2005).

Treatment of TEL-PDGFRB-induced Myeloproliferative Disease

This compound has been shown to induce complete remission in mice with TEL-PDGFRB-induced myeloproliferative disease, a type of hematologic malignancy. The study demonstrated that daily oral administration of this compound significantly suppressed myeloproliferation and prolonged survival in mice. This indicates the potential of this compound as a therapeutic agent in hematologic malignancies expressing PDGFR fusion oncogenes (Cain et al., 2004).

Inhibiting Tumor Growth and Angiogenesis in Neuroblastoma

This compound was found to inhibit tumor growth and angiogenesis in experimental neuroblastomas in mice. The study focused on a variety of human neuroblastoma xenografts, demonstrating significant growth inhibition with this compound treatment. This research suggests that this compound may be beneficial in treating rapidly growing and highly vascularized solid tumors, like neuroblastomas (Bäckman & Christofferson, 2005).

Sensitivity of Pediatric AML to this compound

In pediatric acute myeloid leukemia (AML), particularly in samples with FLT3 and KIT mutations, this compound showed significant cytotoxicity, suggesting its potential utility in treating this type of leukemia. The study found that FLT3 and KIT mutated samples were more sensitive to this compound compared to wild-type samples, highlighting the importance of considering genetic factors in treatment strategies (Goemans et al., 2010).

Increasing Survival in Leukemic Mice

This compound, in combination with chemotherapy (doxorubicin), was found to increase survival in leukemic mice. This study suggests that targeted therapy using this compound can enhance the efficacy of traditional chemotherapies in acute myeloid leukemia (AML) (Lee, Ševčíková, & Kogan, 2007).

Inhibition of KIT Phosphorylation in Canine Tumors

SU11654, a similar compound to this compound, was effective in inhibiting KIT phosphorylation in canine mast cell tumors. This highlights the potential of this compound in treating cancers with abnormal KIT activity, not just in human cases but also in veterinary oncology (Pryer et al., 2003).

Propriétés

Apparence

Solid powder

Synonymes

SU11657;  SU11657;  SU11657.; NONE

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.